molecular formula C13H20ClN3O4S B3017497 N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1798716-40-1

N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride

Cat. No.: B3017497
CAS No.: 1798716-40-1
M. Wt: 349.83
InChI Key: BTEPTWNPMNIRFD-UHFFFAOYSA-N
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Description

N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride: is an organic compound with a complex structure that includes a cyclohexylamine moiety, a nitrobenzene group, and a sulfonamide linkage

Properties

IUPAC Name

N-[(2-aminocyclohexyl)methyl]-4-nitrobenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S.ClH/c14-13-4-2-1-3-10(13)9-15-21(19,20)12-7-5-11(6-8-12)16(17)18;/h5-8,10,13,15H,1-4,9,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEPTWNPMNIRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminocyclohexylmethanol in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification steps are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: Formation of N-[(2-aminocyclohexyl)methyl]-4-aminobenzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its structure suggests it could be used in the development of drugs targeting specific biological pathways .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

  • N-[(2-aminocyclohexyl)methyl]-4-aminobenzene-1-sulfonamide
  • N-[(2-aminocyclohexyl)methyl]-4-chlorobenzene-1-sulfonamide
  • N-[(2-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide

Uniqueness: N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form an amino group, providing a versatile functional group for further chemical modifications .

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